

bifenazate transcriptional responses sublethal exposure *Plutella xylostella*

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Compound Focus: Bifenazate

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Transcriptional Changes and Functional Enrichment

The following tables consolidate the key quantitative findings from a transcriptome analysis of *P. xylostella* larvae after exposure to an LC₃₀ dose of **bifenazate** [1] [2] [3].

Table 1: Summary of RNA-Seq Data and Differentially Expressed Genes (DEGs)

Category	Details
Raw Reads	249,090,682 from six libraries (3 treated, 3 control) [1]
Clean Reads	124,545,341 (average Q30: 93.79%) [1]
Reference Genome Mapping Rate	73.80% - 76.81% across samples [1]
Total Genes Identified	14,712 [1]
Annotated Genes	13,624 (92.60% of total) [1]
Differentially Expressed Genes (DEGs)	757 [1] [2] [3]
Up-regulated DEGs	526 [1] [2] [3]

Category	Details
Down-regulated DEGs	231 [1] [2] [3]

Table 2: Key Up-regulated Genes and Affected Pathways

Functional Category	Number/Type of Genes	Specific Genes / Pathways
Detoxification Enzymes	10 genes total [1] [2] [3]	
• Cytochrome P450 monooxygenases (P450s)	4 genes [1] [2] [3]	
• Glutathione S-transferases (GSTs)	5 genes [1] [2] [3]	
• UDP-Glucuronosyltransferase (UGT)	1 gene [1] [2] [3]	
Cuticular Proteins (CPs)	17 genes [1] [2] [3]	15 belonged to the CPR family [1] [2] [3]
Energy Metabolism	8 mitochondrial genes [1] [2] [3]	Oxidative phosphorylation pathway [1] [2] [3]
Inhibited Pathways	Genes were down-regulated [1] [2] [3]	Tyrosine metabolism and Purine metabolism [1] [2] [3]

Detailed Experimental Protocols

To help you replicate or assess this research, here are the detailed methodologies used in the cited study.

Bioassay and LC₃₀ Determination

- **Insect Source:** *Plutella xylostella* larvae were reared on radish seedlings (*Raphanus sativus* L.) under controlled conditions: 27 ± 1 °C, 40-60% relative humidity, with a 16:8 hour light/dark photoperiod [4].

- **Chemical: Bifenazate** (purity $\geq 99\%$) [5].
- **Procedure:** The susceptibility of **third-instar larvae** to **bifenazate** was evaluated. The specific bioassay method (e.g., leaf-dip) was not detailed in the provided transcriptome study abstracts, but a common approach is the **leaf-dipping method** [5], where leaves are immersed in pesticide solutions and fed to larvae.
- **Data Analysis:** Mortality data was recorded and processed using probit analysis to determine the **LC₃₀ (11.63 mg/L)** and **LC₅₀ (18.38 mg/L)** values with their respective confidence intervals [1].

RNA-Seq and Transcriptome Analysis

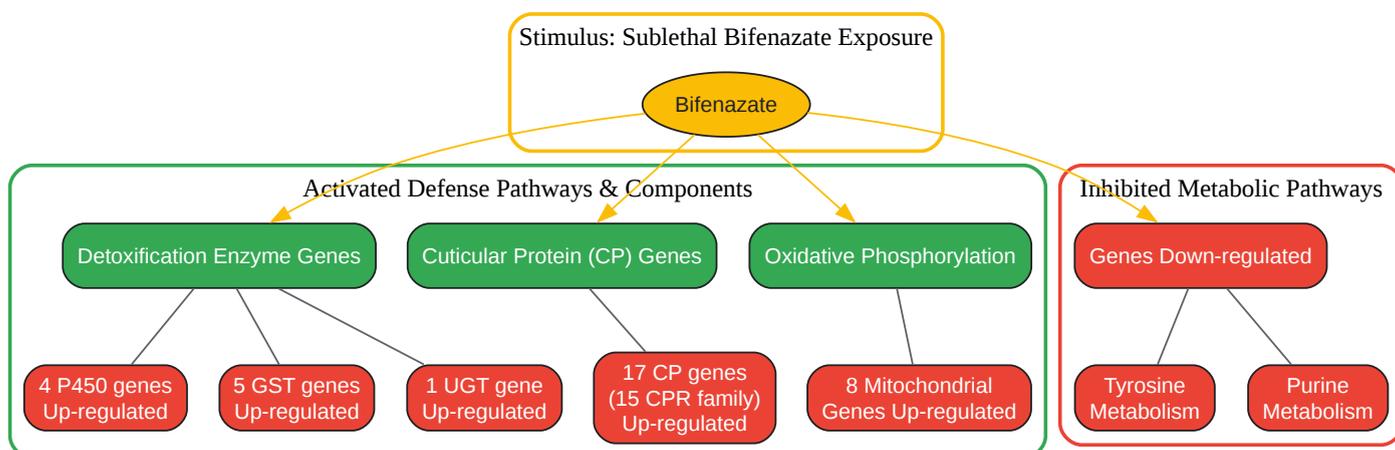
- **Sample Preparation:** Total RNA was extracted from the whole bodies of control and **bifenazate**-treated (LC₃₀) third-instar larvae. Each group had three biological replicates [1].
- **Library Construction and Sequencing:** Transcriptome libraries were prepared and sequenced on an Illumina platform to generate 150 bp paired-end reads [1] [4].
- **Data Processing Workflow:**
 - **Quality Control:** Raw reads were filtered to remove adapters and low-quality sequences, resulting in "clean reads" [1].
 - **Alignment:** Clean reads were mapped to the *P. xylostella* reference genome (Assembly: GCA_000330985.1) [1] [4].
 - **DEG Identification:** Gene expression levels were quantified. Differentially Expressed Genes (DEGs) were identified using a threshold of **|fold change| ≥ 2** and a **False Discovery Rate (FDR) < 0.05** [1].
- **Functional Analysis:** DEGs were annotated and analyzed through GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway enrichment analyses [1] [3].

qRT-PCR Validation

- **Gene Selection:** Ten key up-regulated detoxification enzyme genes were selected for validation [1] [2] [3].
- **Procedure:** Total RNA was reverse-transcribed into cDNA, which was used as a template for qPCR with gene-specific primers.
- **Data Analysis:** Gene expression levels were calculated using the comparative $2^{(-\Delta\Delta Cq)}$ method. The correlation between RNA-Seq and qRT-PCR results was analyzed to confirm the reliability of the transcriptome data [1].

Pathway Diagram of Transcriptional Response

The diagram below illustrates the core defense pathways activated in *P. xylostella* in response to sublethal **bifenazate** exposure, based on the transcriptome findings [1] [2] [3].



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This research provides a foundational molecular profile for understanding how *P. xylostella* defends against **bifenazate**. The up-regulation of cuticular proteins suggests a potential reduced penetration resistance mechanism, while the activation of detoxification enzymes and energy production pathways indicates a robust metabolic defense response [1] [2] [3].

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